An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, physical properties, synthesis, spectroscopic characterization, and potential biological activities. Detailed experimental protocols, where available, and relevant signaling pathways are presented to support further research and development efforts.
Chemical Identity and Properties
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative with the Chemical Abstracts Service (CAS) registry number 15400-53-0 . Its structure features a substituted pyrimidine ring, which is a common scaffold in a variety of biologically active molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 15400-53-0 | [1][2] |
| Molecular Formula | C₇H₉N₃O₃ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1] |
| IUPAC Name | Ethyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate | |
| Synonyms | 2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester, 2-Amino-5-ethoxycarbonyl-4-hydroxypyrimidine | [1][2] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 300°C (decomposes) | [1] |
| pKa (Predicted) | 8.26 ± 0.50 | [1] |
| InChIKey | HRRHGLKNOJHIGY-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
General Synthetic Approach for Pyrimidine Core
The synthesis of the pyrimidine ring generally follows the Biginelli reaction or similar condensation reactions. For instance, a general procedure for a related compound, ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate, involves the reaction of an appropriate intermediate with sodium tert-butanol in a mixture of diethyl ether and tetrahydrofuran, followed by heating.[3]
Experimental Protocol: Recrystallization
A detailed recrystallization protocol for "2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE" has been described, yielding a product with 95% purity.[1]
Protocol:
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The crude product is dissolved in an ethanol/water solvent mixture.
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The solution is dried in an oven at 40°C.
-
The dried product is then dissolved in a 15 L solution of 60% water/40% ethanol for a secondary recrystallization.
-
If the initial recrystallized solution is turbid, it is clarified by steam heating for 1 hour.
-
Crystallization is initiated as the solution cools to 39°C and is then slowly cooled to room temperature.
-
This recrystallization process is repeated.
-
The final product is dried in a vacuum oven.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.
Table 2: Spectroscopic Data
| Technique | Data Availability and Details | Source(s) |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) and FTIR (KBr wafer) spectra are available. | [2][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR data are available through commercial and public databases. | [5] |
| Mass Spectrometry (MS) | Mass spectral data is available through commercial and public databases. | [5] |
| UV-Vis Spectroscopy | UV-Vis spectra are available. | [2] |
While specific peak assignments for the target molecule are not detailed in the available literature, data for closely related dihydropyrimidine derivatives show characteristic peaks. For example, in 1H NMR spectra of similar compounds, signals for the NH protons typically appear as broad singlets, while the ethyl ester group gives a characteristic quartet and triplet.[6] In 13C NMR, the carbonyl carbon of the ester and the carbons of the pyrimidine ring show distinct chemical shifts.[6]
Biological Activity and Potential Applications
The biological activity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate has not been extensively reported. However, its structural isomer, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, has been identified as a potential inhibitor of dihydroneopterin aldolase .[7] This enzyme is crucial in the folate biosynthesis pathway of microorganisms, making it a potential target for antimicrobial agents.[8][9]
Furthermore, the pyrimidine scaffold is present in a wide range of biologically active compounds, including inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway .[10]
Dihydroneopterin Aldolase Inhibition
Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway.[8][9] Inhibition of this enzyme can disrupt the production of essential folate cofactors in microorganisms, leading to a bacteriostatic or bactericidal effect. The structural similarity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate to known inhibitors suggests it may also target this enzyme.
Potential as STAT6 Inhibitors
The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] This pathway plays a critical role in T-helper 2 (Th2) cell differentiation and the inflammatory response.[11][12] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions and some cancers.[10][13][14] A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and shown to be potent STAT6 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10] This suggests that Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate could serve as a scaffold for the development of novel STAT6 inhibitors.
Table 3: Biological Activity of Related Pyrimidine Derivatives
| Compound Class | Target | Activity | IC₅₀ | Source(s) |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | STAT6 | Inhibition | 21 nM (for compound 2t) | [10] |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | IL-4-induced Th2 differentiation | Inhibition | 2.3 nM (for compound 2t) | [10] |
| Pyrimidine-based inhibitors | Aldosterone synthase (CYP11B2) | Inhibition | Potent and selective | [15] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Aldose Reductase | Differential Inhibition | - | [16] |
Conclusion
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound with potential applications in drug discovery. Its structural features suggest possible roles as an antimicrobial agent through the inhibition of dihydroneopterin aldolase and as a modulator of the STAT6 signaling pathway. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound and its derivatives.
References
- 1. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
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- 3. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 [chemicalbook.com]
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- 5. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate(20187-46-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 | Benchchem [benchchem.com]
- 8. Crystal structure of dihydroneopterin aldolase from Mycobacterium tuberculosis associated with 8-mercaptoguanine, and development of novel S8-functionalized analogues as inhibitors: Synthesis, enzyme inhibition, in vitro toxicity and antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT6 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 14. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
